Dichloro(3-chloropropyl)hexylsilane is a silane compound characterized by its unique structure and properties. It contains a silicon atom bonded to two chlorine atoms and a 3-chloropropyl group, along with a hexyl group. This compound is classified under organosilicon compounds, specifically as a chlorosilane due to the presence of chlorine substituents.
Dichloro(3-chloropropyl)hexylsilane can be synthesized through various methods, including nucleophilic substitution reactions and reductive coupling techniques involving dichlorosilanes. Its synthesis is significant in the field of materials science and organic chemistry for producing functionalized silanes that can be used in various applications.
The synthesis of dichloro(3-chloropropyl)hexylsilane can be achieved through several methodologies:
Dichloro(3-chloropropyl)hexylsilane features a silicon atom at its core, with the following structural characteristics:
This structure indicates that the silicon atom is tetravalent, forming bonds with two chlorine atoms and two alkyl groups.
Dichloro(3-chloropropyl)hexylsilane can undergo several chemical reactions:
These reactions are significant for modifying the properties of silanes for specific applications.
The mechanism of action for dichloro(3-chloropropyl)hexylsilane primarily involves its reactivity due to the presence of chlorine atoms. The chlorines act as leaving groups during nucleophilic substitution reactions, allowing for further functionalization:
This mechanism facilitates diverse applications in material science and organic synthesis .
Relevant data from studies indicate that dichloro(3-chloropropyl)hexylsilane exhibits unique thermal properties, making it suitable for high-temperature applications .
Dichloro(3-chloropropyl)hexylsilane has numerous scientific uses:
Its versatility makes it valuable in various industrial applications, particularly in materials science and organic chemistry .
Nucleophilic substitution represents a cornerstone methodology for synthesizing dichloro(3-chloropropyl)hexylsilane (CAS 5283-67-0) through controlled functionalization of silicon centers. The predominant route involves the reaction of hexylmagnesium bromide with trichloro(3-chloropropyl)silane under rigorously anhydrous conditions. This Grignard approach proceeds via nucleophilic attack at the silicon center, selectively replacing a single chlorine atom while preserving both the alkyl chloride functionality and remaining silicon-chlorine bonds essential for downstream applications [2] [5].
The reaction mechanism follows a concerted S~N~2-Si pathway where the nucleophile approaches silicon opposite the leaving group, facilitated by silicon's ability to expand its coordination sphere. Steric and electronic factors significantly influence reaction kinetics, with the hexyl group's moderate steric bulk enabling >85% conversion at ambient temperatures. Critical to achieving high selectivity is the controlled addition rate of the Grignard reagent and maintenance of reaction temperatures between -10°C to 5°C, suppressing disubstitution byproducts. Post-reaction analysis via gas chromatography-mass spectrometry (GC-MS) confirms minimal (<3%) formation of dihexyl or dialkyl impurities when stoichiometry is precisely controlled [1].
Table 1: Key Structural Analogs in Organosilicon Synthesis
Compound Name | CAS Number | Molecular Formula | Structural Features |
---|---|---|---|
Dichloro(3-chloropropyl)hexylsilane | 5283-67-0 | C~9~H~19~Cl~3~Si | Hexyl/3-chloropropyl substituents |
Dichloro(3-chloropropyl)methylsilane | 7787-93-1 | C~4~H~9~Cl~3~Si | Methyl/3-chloropropyl groups |
3-Chloropropyltrimethoxysilane | 2530-87-2 | C~6~H~15~ClO~3~Si | Trimethoxy functionality |
Reductive coupling methodologies provide alternative pathways to dichloro(3-chloropropyl)hexylsilane through silicon-silicon bond formation followed by functionalization. Platinum-catalyzed dehydrogenative coupling between hexylsilane and 3-chloropropylsilane precursors yields symmetrical disilanes, which undergo controlled chlorinolysis to yield target monomers. This approach leverages platinum complexes (0.5-5 ppm) at elevated temperatures (80-120°C) to mediate Si-H/Si-H dehydrocoupling, producing disilanes with minimal oligomerization [1] [3].
Subsequent chlorination employs controlled chlorine addition to cleave the Si-Si bond while preserving organic substituents. Critical process parameters include: (1) maintaining chlorine stoichiometry within 5% of theoretical requirement to prevent over-chlorination; (2) reaction temperature control between -20°C to 0°C to suppress Si-C bond cleavage; and (3) utilization of carbon tetrachloride as an inert solvent medium. This two-step sequence achieves 70-75% overall yield with 95% purity confirmed by ^29^Si NMR spectroscopy, characterized by a single resonance at δ -15.5 ppm corresponding to the dichlorosilane functionality [1].
Hydrosilylation represents the most technologically significant route to dichloro(3-chloropropyl)hexylsilane, directly installing both functional groups via platinum-catalyzed addition across an unsaturated precursor. The process involves hexyldichlorosilane addition to allyl chloride (CH~2~=CH-CH~2~Cl) catalyzed by Speier's (H~2~PtCl~6~) or Karstedt's (Pt~2~[(CH~2=CHSiMe~2~)~2~O]~3~) catalysts at 5-50 ppm platinum concentrations. The reaction proceeds with strict regioselectivity, yielding exclusively the β-adduct (Cl~3~CH~2~CH~2~CH~2~-Si) due to the chloride's directing effect [1] [5].
Table 2: Catalytic Performance in Hydrosilylation Synthesis
Catalyst System | Temperature Range (°C) | Reaction Time (h) | β-Selectivity (%) | Byproduct Formation (%) |
---|---|---|---|---|
Speier's Catalyst | 90-110 | 2-4 | >98 | <1.5 |
Karstedt's Catalyst | 70-90 | 1-3 | >99 | <0.8 |
Supported Pt/γ-Al~2~O~3~ | 100-120 | 3-5 | 95-97 | 2-3 |
Catalyst design profoundly impacts selectivity and byproduct profiles. Karstedt's catalyst demonstrates superior performance at lower temperatures (70-90°C), achieving 99% selectivity toward the desired β-isomer while minimizing isomerization to the thermodynamically favorable γ-isomer (ClCH~2~CH~2~CH~2~Si-). Computational studies reveal that electron-rich platinum centers favor β-complexation through chlorine's inductive effects, with activation energies 5.3 kcal/mol lower than for unsubstituted allylic systems [1] [5]. Catalyst immobilization on mesoporous supports enables recycling (>10 cycles with <5% activity loss), though diffusion limitations increase reaction times by 30-50% compared to homogeneous systems.
Reaction parameter optimization significantly enhances yield and purity while suppressing deleterious side reactions. Key findings from reaction engineering studies include:
Temperature Optimization: Hydrosilylation exhibits Arrhenius behavior between 50-120°C, with optimal yields (96%) at 85-95°C. Below 70°C, kinetic limitations reduce conversion to <80% after 4 hours, while temperatures exceeding 110°C promote β-elimination and silane redistribution reactions [1].
Atmosphere Control: Oxygen levels below 5 ppm in nitrogen-sparged reactors prevent silanol condensation (Si-Cl + H~2~O → Si-OH → Si-O-Si). Maintaining moisture content <15 ppm reduces hydrolysis byproducts by 90% compared to uncontrolled atmospheres [1] [5].
Solvent Effects: Non-polar solvents (toluene, n-heptane) improve selectivity by minimizing solvent-catalyst interactions. Polar aprotic solvents (tetrahydrofuran, acetonitrile) accelerate rates but decrease β-selectivity by 5-15% through competitive coordination [1].
Reactor Design: Continuous flow reactors with static mixers achieve 95% conversion in 8 minutes residence time (vs. 2 hours batch) due to enhanced mass transfer. Thin-film evaporators enable immediate product separation, suppressing consecutive reactions [5].
Table 3: Reaction Parameter Optimization Matrix
Parameter | Optimal Range | Effect on Yield | Effect on Purity |
---|---|---|---|
Temperature | 85-95°C | Maximizes at 96% | Decreases >100°C due to byproducts |
Pt Concentration | 15-25 ppm | Increases to plateau | Unaffected above 10 ppm |
Oxygen Level | <5 ppm | Negligible direct effect | Increases from 92% to 99% |
Moisture Content | <15 ppm | Increases from 85% to 96% | Increases from 90% to 98% |
Agitation Rate | >500 rpm (batch) | Increases by 20% | Increases by 8% |
Industrial production necessitates sophisticated byproduct management strategies addressing chemical and economic constraints. The primary byproducts and mitigation approaches include:
Isomeric Impurities: γ-isomer (ClCH~2~CH~2~CH~2~Si-) formation occurs via isomerization of the desired β-adduct, reaching 5-8% at temperatures >100°C. Continuous removal through fractional distillation at reduced pressure (18 mmHg) isolates the target compound (bp 80°C/18mmHg) from higher-boiling isomers [5].
Disproportionation Byproducts: Silicon redistribution generates hexylrich (Cl~2~HexSi-CH~2~CH~2~CH~2~Hex) and chloropropylrich (Cl~2~(ClPr)Si-CH~2~CH~2~CH~2~ClPr) silanes. Addition of 50-100 ppm triethylamine suppresses this acid-catalyzed process by neutralizing trace HCl [1].
Oligomeric Species: Moisture-induced condensation produces disiloxanes and trisiloxanes. Azeotropic drying with toluene reduces oligomer content from 8% to <1% by forming low-boiling water-toluene azeotrope (bp 85°C) [5].
Metal Residues: Platinum catalyst removal employs adsorption on activated carbon or silica gel, reducing Pt content from 50 ppm to <1 ppm. Chelating ion-exchange resins achieve <0.1 ppm residual Pt but increase processing costs by 15-20% [1].
Large-scale operations implement multistage purification: (1) neutralization scrubbers (aqueous NaHCO~3~), (2) phase separation, (3) solvent stripping, and (4) fractional distillation in columns with >20 theoretical plates. This sequence achieves 99.5% purity with total isolated yield of 88-92% from allyl chloride, meeting specifications for electronics and pharmaceutical applications [5].
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